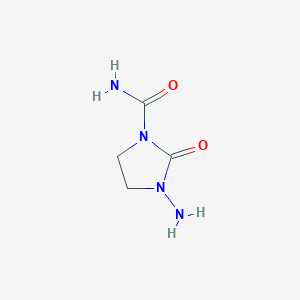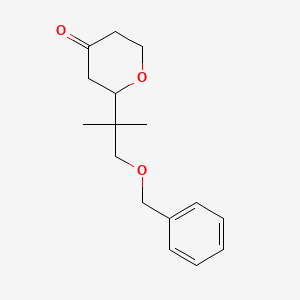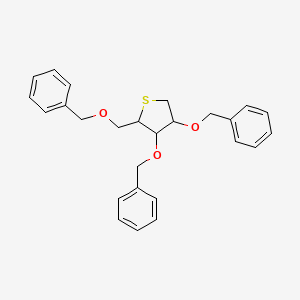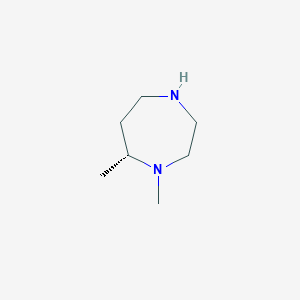
Tetracycline hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracycline hexahydrate is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used to treat various bacterial infections due to its ability to inhibit protein synthesis in bacteria. This compound is known for its effectiveness against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracycline hexahydrate can be synthesized through the fermentation of Streptomyces bacteria, followed by chemical modifications. The process involves the fermentation of benzoic acid to produce 1,2-dihydrodiol, which is then subjected to epoxidation, rearrangement, and silylation .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces aureofaciens or Streptomyces rimosus. The fermentation broth is then subjected to extraction and purification processes to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Tetracycline hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with sodium hydroxide in the presence of carbon disulfide in methanol to form a yellow precipitate .
Common Reagents and Conditions:
Oxidation: Jones oxidation using chromium trioxide in acetone.
Reduction: Zinc in acetic acid.
Substitution: Grignard reaction with methyl magnesium bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl groups.
Scientific Research Applications
Tetracycline hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic resistance mechanisms and developing new antibiotics.
Biology: Employed in genetic research to control gene expression in tetracycline-inducible systems.
Industry: Utilized in the production of veterinary medicines and as a growth promoter in animal feed.
Mechanism of Action
Tetracycline hexahydrate exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits protein synthesis, leading to the bacteriostatic effect. It also binds to the 50S ribosomal subunit to a lesser extent, causing leakage of intracellular components .
Comparison with Similar Compounds
Doxycycline: A derivative of tetracycline with improved pharmacokinetics and fewer side effects.
Minocycline: Known for its enhanced lipid solubility and better penetration into tissues.
Sancycline: A synthetic tetracycline with modifications to improve stability and activity.
Uniqueness of Tetracycline Hexahydrate: this compound is unique due to its broad-spectrum activity and ability to treat a wide range of bacterial infections. Its hexahydrate form enhances its solubility and stability, making it more effective in various formulations .
Properties
CAS No. |
60644-93-1 |
|---|---|
Molecular Formula |
C22H36N2O14 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hexahydrate |
InChI |
InChI=1S/C22H24N2O8.6H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);6*1H2/t9-,10-,15-,21+,22-;;;;;;/m0....../s1 |
InChI Key |
UEEOUASTSXYOGF-LPSBUFGUSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)


![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)








